The synthesis of diadenosine triphosphate primarily occurs through the action of specific enzymes, particularly aminoacyl-tRNA synthetases. The initial discovery of diadenosine triphosphate was made in the 1960s when it was identified as a product formed from the reaction between adenosine triphosphate and lysyl-tRNA synthetase in the presence of L-lysine .
Diadenosine triphosphate features a unique molecular structure characterized by:
The molecular formula for diadenosine triphosphate is C₁₄H₁₈N₄O₁₁P₃, with a molecular weight of approximately 507.18 g/mol. The structural representation highlights the arrangement of atoms and bonds critical for its biochemical activity .
Diadenosine triphosphate participates in various biochemical reactions that are essential for cellular metabolism.
These reactions underscore its function as an energy donor and regulatory molecule within cells.
The mechanism by which diadenosine triphosphate exerts its effects involves:
Diadenosine triphosphate has several scientific applications:
Diadenosine triphosphate (Ap₃A), systematically named P¹-(5′-adenosyl) P³-(5′-adenosyl) triphosphate, is a linear dinucleotide with the chemical formula C₂₀H₂₇N₁₀O₁₆P₃ and a molecular weight of 756.41 g/mol (free acid form) [10]. It consists of two adenosine moieties bridged by a triphosphate chain, forming phosphoanhydride (P–O–P) and phosphoester (C–O–P) bonds. The triphosphate bridge allows two primary isomeric forms:
Table 1: Key Molecular Features of Ap₃A
Property | Specification |
---|---|
Molecular Formula | C₂₀H₂₇N₁₀O₁₆P₃ |
Molecular Weight | 756.41 g/mol |
UV λₘₐₓ (pH 7.5) | 259 nm (ε = 27.0 L mmol⁻¹ cm⁻¹) |
Major Isomers | P¹,P³-Ap₃A (asymmetric), P¹,P₂-Ap₃A (unstable) |
Hydrolytic Stability | pH-dependent; half-life ~12 hours (pH 7.5) |
Ap₃A adopts three dominant conformations governed by intramolecular interactions:
pH: Ap₃A stability is pH-sensitive. Protonation below pH 4.0 disrupts electrostatic interactions, shifting to the open conformation and accelerating hydrolysis. At pH 7.5, its half-life extends to ~12 hours [3] [10].Metal ions: Mg²⁺ and Zn²⁺ enhance stability by neutralizing the polyphosphate chain’s negative charge. Mg²⁺ binds the β- and γ-phosphates, reducing repulsion and promoting stacking. Zn²⁺ specifically stabilizes the transition state during enzymatic synthesis [8] [10].Temperature: Stacking decreases at >50°C, increasing hydrolysis susceptibility. Frozen aqueous solutions preserve integrity longer [8] [10].
Table 2: Environmental Impact on Ap₃A Stability
Factor | Condition | Structural Effect | Stability Outcome |
---|---|---|---|
pH | < 4.0 | Phosphate protonation; open conformation | Reduced (half-life <1 hr) |
pH | 7.0–7.5 | Stacked conformation | High (half-life ~12 hr) |
Metal Ions (Mg²⁺) | 1–5 mM | Charge shielding of phosphates | Enhanced (hydrolysis ↓ 70%) |
Temperature | >50°C | Destacking; chain flexibility | Reduced (denaturation) |
Ap₃A and Ap₄A (P¹,P⁴-diadenosine tetraphosphate) share structural motifs but differ critically:
Table 3: Ap₃A vs. Ap₄A Structural and Functional Properties
Property | Ap₃A | Ap₄A | Biological Implication |
---|---|---|---|
Molecular Weight | 756.41 g/mol | 836.40 g/mol | Larger hydration shell in Ap₄A |
P–O–P Bond Length | 1.60 Å (mean) | 1.61 Å (mean) | Slightly greater flexibility in Ap₄A |
Hydrolysis Rate | 0.15 min⁻¹ (pH 7.5) | 0.065 min⁻¹ (pH 7.5) | Ap₃A more labile |
Receptor Targets | P2Y₁, P2Y₁₂, P2Y₁₃ | P2Y₂, P2X1–P2X4 | Distinct signaling roles |
Cleaving Enzyme | Fhit (Ap₃A → AMP+ADP) | NUDT2 (Ap₄A → AMP+ATP) | Non-redundant metabolic control |
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